N-Oleoyl serinol is a bioactive compound derived from serinol, which is a naturally occurring amino alcohol. It features a long-chain fatty acid (oleic acid) attached to the nitrogen atom of serinol, contributing to its amphiphilic properties. This compound mimics biofunctional lipid ceramides, which are essential components in cellular membranes and play significant roles in cell signaling and metabolism. The chemical structure of N-oleoyl serinol allows it to interact with various biological systems, making it a subject of interest in both pharmaceutical and biomedical research.
Research suggests NOS may influence biological processes through various mechanisms, including:
More research is needed to fully understand the mechanisms by which NOS acts in different contexts [].
Additionally, N-oleoyl serinol can interact with various receptors and proteins, influencing pathways related to cell proliferation and differentiation. Its ability to form complexes with proteins such as protein kinase C zeta enhances its biological activity .
N-Oleoyl serinol exhibits significant biological activity, particularly in the context of cell signaling and metabolism. It has been shown to act as an agonist for the G protein-coupled receptor GPR119, which is involved in regulating glucose homeostasis and insulin secretion . Furthermore, studies indicate that N-oleoyl serinol can influence the migration of neural cells, suggesting potential applications in neurobiology and regenerative medicine .
The compound also plays a role in modulating pluripotency markers in embryonic stem cells, indicating its potential use in stem cell research and therapies aimed at tissue regeneration . Its ability to mimic ceramide functions positions it as a valuable compound for exploring lipid-related signaling pathways.
The synthesis of N-oleoyl serinol typically involves the acylation of serinol with oleic acid. A common method includes:
Alternative synthetic routes may involve the use of enzymatic methods or microwave-assisted synthesis to enhance yields and reduce reaction times .
N-Oleoyl serinol has several applications across various fields:
Research indicates that N-oleoyl serinol interacts with various cellular receptors and proteins. Notably, it has been shown to form complexes with protein kinase C zeta and other signaling molecules involved in cell growth and differentiation . These interactions suggest that N-oleoyl serinol could modulate important signaling pathways relevant to cancer biology and metabolic regulation.
N-Oleoyl serinol shares structural similarities with several lipid-based compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Key Biological Activity | Unique Features |
|---|---|---|---|
| N-Oleoyl Serinol | Amide (Fatty Acid + Amino Alcohol) | Agonist of GPR119; influences neural migration | Mimics ceramide functions; bioorthogonal labeling |
| Oleoylethanolamide | Amide | Endocannabinoid-like activity | Involved in appetite regulation |
| Sphingosine | Sphingolipid | Cell signaling; apoptosis induction | Fundamental role in cellular membrane structure |
| Ceramide | Sphingolipid | Signaling molecule; regulates apoptosis | Central role in skin barrier function |
N-Oleoyl serinol's unique combination of properties—being both an amino alcohol derivative and an analog of ceramide—distinguishes it from other similar compounds. Its specific interactions with cellular receptors further enhance its potential applications in therapeutic contexts.
Proton nuclear magnetic resonance spectroscopy provides crucial structural information for n-oleoyl serinol identification. The compound exhibits characteristic spectral features that distinguish it from related lipid structures. Analysis of the proton nuclear magnetic resonance spectrum reveals specific chemical shift patterns consistent with the serinol head group and oleoyl fatty acid chain [1] [2].
The olefinic protons associated with the double bond in the oleic acid chain appear as characteristic multiplets between 5.20-5.40 parts per million, reflecting the presence of the unsaturation typical of oleic acid derivatives [1] [3]. The amide proton shows distinctive chemical shifts that confirm the amide linkage between the fatty acid and serinol moieties [1] [2].
Methylene protons adjacent to the double bond, known as allylic protons, demonstrate characteristic deshielding effects and appear at approximately 2.0 parts per million [3]. The serinol backbone contributes specific multipicity patterns in the 3.50-4.00 parts per million region, with characteristic coupling patterns that reflect the vicinal relationships between hydroxymethyl groups and the central amine-bearing carbon [1] [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of n-oleoyl serinol. The spectrum exhibits distinct signals corresponding to the carbonyl carbon of the amide group, typically appearing around 173-175 parts per million [1] [2]. The olefinic carbons from the oleic acid chain show characteristic chemical shifts between 129-130 parts per million, consistent with cis-configured double bonds [1] [3].
The serinol backbone carbons appear in predictable regions, with the central carbon bearing the amide nitrogen showing characteristic shifts around 50-52 parts per million [1] [2]. Hydroxymethyl carbons typically resonate around 62-64 parts per million, reflecting their chemical environment adjacent to hydroxyl groups [1]. The fatty acid chain carbons contribute a series of overlapping signals in the aliphatic region between 20-35 parts per million, with specific identification possible for carbons adjacent to functional groups [1] [3].
Mass spectrometry analysis of n-oleoyl serinol reveals a molecular ion peak at mass-to-charge ratio 356, corresponding to the protonated molecular ion [molecular formula + hydrogen ion]+ [4] [5]. High-resolution mass spectrometry confirms the molecular formula C21H41NO3, with accurate mass determination enabling distinction from structural isomers [4] [5]. The molecular ion serves as the primary identification point for initial compound characterization and molecular weight confirmation.
The fragmentation pattern of n-oleoyl serinol under electron ionization conditions produces several diagnostic fragment ions that facilitate structural identification. The most significant fragmentation involves cleavage at the amide bond, generating characteristic fragments corresponding to the serinol head group and oleic acid portions [5] [6].
A prominent fragment ion appears at mass-to-charge ratio 92, corresponding to the serinol head group [C3H10NO2]+, which serves as a diagnostic marker for compounds containing the serinol moiety [5]. This fragment results from alpha cleavage adjacent to the amide nitrogen, a common fragmentation pathway for fatty acid amides [6] [7].
Additional fragmentation occurs along the fatty acid chain, producing characteristic ions at various mass-to-charge ratios that reflect the oleic acid structure. These include fragments resulting from loss of the terminal methyl group and sequential loss of methylene units [6] [8]. The presence of the double bond in the oleic acid chain influences fragmentation patterns, with preferential cleavage occurring at positions that stabilize the resulting carbocation [6] [9].
The fragmentation of n-oleoyl serinol follows predictable pathways based on the stability of resulting ion structures. Alpha cleavage represents the primary fragmentation mechanism, occurring adjacent to the amide nitrogen and producing the characteristic serinol fragment [6] [7]. This process involves rearrangement of electrons to stabilize the charged fragment, consistent with established mechanisms for fatty acid amide fragmentation.
McLafferty rearrangement may contribute to fragmentation patterns, particularly for longer chain fatty acid amides, though this mechanism is less prominent in the mass spectrum of n-oleoyl serinol compared to shorter chain analogs [6]. The double bond in the oleic acid chain can influence fragmentation through charge-remote processes that occur independent of the ionization site [8] [9].
Infrared spectroscopy provides complementary information for n-oleoyl serinol identification through characteristic functional group absorptions. The amide carbonyl stretch appears as a strong absorption band around 1640-1650 cm⁻¹, slightly lower than typical ester carbonyls due to amide resonance effects [10] [11]. This band serves as a primary identifier for the amide functional group and distinguishes n-oleoyl serinol from ester analogs.
The primary amine nitrogen-hydrogen stretches from the serinol moiety contribute characteristic absorptions in the 3300-3500 cm⁻¹ region [10] [11]. These appear as multiple bands reflecting symmetric and asymmetric stretching modes of the primary amine group. The hydroxyl groups of the serinol backbone contribute broad absorption bands around 3200-3600 cm⁻¹, overlapping with amine stretches but distinguishable through careful analysis [10] [11].
The oleic acid portion of n-oleoyl serinol contributes characteristic infrared absorptions that confirm the fatty acid structure. Alkyl carbon-hydrogen stretching vibrations appear in the 2850-2950 cm⁻¹ region, with asymmetric and symmetric stretching modes providing information about the methylene chain length [10] [12]. The intensity and pattern of these absorptions reflect the eighteen-carbon chain length typical of oleic acid derivatives.
The olefinic carbon-hydrogen stretch associated with the double bond appears around 3000-3100 cm⁻¹, distinguishing unsaturated from saturated fatty acid components [10] [12]. Carbon-carbon double bond stretching may appear as a weak absorption around 1630-1650 cm⁻¹, though this band often overlaps with the amide carbonyl absorption and requires careful analysis for identification [10] [12].
The fingerprint region between 700-1400 cm⁻¹ contains numerous absorption bands that provide detailed structural information specific to n-oleoyl serinol [10] [12]. Carbon-oxygen stretching from the hydroxyl groups contributes absorptions around 1000-1200 cm⁻¹, with specific frequencies dependent on the molecular environment and hydrogen bonding interactions [10] [11].
Carbon-nitrogen stretching from the amide linkage appears around 1200-1400 cm⁻¹, providing confirmation of the amide bond formation between the fatty acid and serinol components [10] [11]. Methylene bending vibrations contribute multiple bands in this region, creating a complex but characteristic pattern that serves as a molecular fingerprint for identification purposes [12] [11].
The direct acylation of serinol with oleic acid represents the most straightforward synthetic approach for n-oleoyl serinol production. This methodology involves the formation of an amide bond between the amino group of serinol and the carboxyl group of oleic acid through nucleophilic acyl substitution mechanisms [2].
Traditional Acid Chloride Method
The conventional synthetic route employs oleic acid chloride as the acylating agent in the presence of organic bases. Under optimized conditions, serinol (1 equivalent) is treated with oleic acid chloride (1.2 equivalents) in dichloromethane at temperatures ranging from 0°C to 25°C [2]. Pyridine or triethylamine serves as the hydrogen chloride scavenger, facilitating yields of 80-95% within 1-4 hours [3] [4]. The reaction proceeds through formation of a tetrahedral intermediate, followed by elimination of the leaving group to yield the desired n-oleoyl serinol product [5] [6].
Anhydride-Based Synthesis
Alternative synthetic pathways utilize oleic anhydride as the acylating species, offering enhanced selectivity for amino group acylation over hydroxyl group esterification. Reaction conditions typically involve heating serinol with oleic anhydride in toluene or hexane at 25-60°C for 2-8 hours, with pyridine or 4-dimethylaminopyridine as catalysts [7] [8]. This approach consistently achieves yields of 75-90% while minimizing side product formation [9] [10].
Direct Acid Coupling Methods
Recent developments in direct amide coupling have enabled the synthesis of n-oleoyl serinol directly from oleic acid and serinol without prior acid activation. These methodologies employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride or dicyclohexylcarbodiimide in conjunction with hydroxybenzotriazole [10] [11]. Reaction temperatures of 60-80°C for 2-24 hours typically yield 70-85% of the target compound [9] [12].
| Synthetic Method | Temperature (°C) | Time (hours) | Yield (%) | Solvent System |
|---|---|---|---|---|
| Acid Chloride | 0-25 | 1-4 | 80-95 | Dichloromethane |
| Anhydride | 25-60 | 2-8 | 75-90 | Toluene/Hexane |
| Direct Coupling | 60-80 | 2-24 | 70-85 | DMF/THF |
Enzymatic synthesis of n-oleoyl serinol offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. Lipase-catalyzed acylation has emerged as the preferred enzymatic approach, with multiple commercial lipases demonstrating effectiveness for this transformation [13] [14] [15].
Lipozyme 435-Catalyzed Synthesis
Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) represents the most extensively studied biocatalyst for n-oleoyl serinol synthesis. Optimal reaction conditions involve equimolar quantities of oleic acid and serinol in hexane or toluene at 40-60°C with 5-30% enzyme loading by weight [14] [16] [15]. Under these conditions, conversions of 75-95% are achieved within 4-6 hours, with the enzyme retaining activity for multiple reaction cycles [15].
The reaction mechanism proceeds through formation of an acyl-enzyme intermediate, followed by nucleophilic attack by the amino group of serinol [17] [18]. The hydrophobic nature of the enzyme active site favors acylation over hydrolysis when water content is maintained below 0.5% by volume [8] [18].
Candida antarctica Lipase B (CAL-B) Applications
Free and immobilized forms of CAL-B demonstrate excellent selectivity for amino group acylation while avoiding competition from hydroxyl groups. Reaction optimization studies reveal optimal conditions of 50-65°C, pH 7.5-8.0, and substrate ratios of 1:1.5 (oleic acid:serinol) [8] [19]. The addition of molecular sieves or sodium sulfate as drying agents enhances yields by removing trace water that could promote hydrolysis [8].
Alternative Lipase Systems
Candida rugosa lipase immobilized in chitosan matrices has shown promise for n-oleoyl serinol synthesis, particularly under continuous flow conditions [20]. While reaction times are longer (12-48 hours), this system offers advantages in terms of catalyst recovery and reuse [21] [22]. Porcine pancreatic lipase has also been evaluated, though yields remain lower (30-80%) compared to microbial lipases [21].
| Lipase System | Temperature (°C) | Time (hours) | Yield (%) | Optimal pH |
|---|---|---|---|---|
| Novozym 435 | 40-60 | 4-6 | 75-95 | 7.0-8.5 |
| CAL-B | 50-65 | 2-4 | 70-90 | 7.5-8.0 |
| Candida rugosa | 30-60 | 12-48 | 30-80 | 6.5-7.5 |
Microwave-assisted organic synthesis has revolutionized the production of n-oleoyl serinol by dramatically reducing reaction times while improving yields and product purity. The application of microwave irradiation enables rapid, volumetric heating that cannot be achieved through conventional thermal methods [23] [24] [25].
Solvent-Free Microwave Synthesis
The most efficient microwave-assisted approach involves solvent-free conditions where oleic acid and serinol are directly irradiated at 200-250°C for 15-60 minutes [26] [9]. Under optimized power settings of 250-800 watts, yields of 85-95% are consistently achieved [27] [28]. The absence of solvent eliminates purification complications while reducing environmental impact [12] [11].
Temperature control is critical, as excessive heating can lead to thermal decomposition of the serinol substrate. Controlled microwave heating protocols typically employ ramping temperatures starting at 120°C and increasing to 180°C over 10-30 minutes [29] [30]. This approach provides 20-40% yield enhancement compared to conventional heating while reducing reaction times by factors of 10-50 [25] [28].
Catalyst-Enhanced Microwave Protocols
The incorporation of Lewis acid catalysts such as aluminum chloride or zinc chloride further enhances microwave-assisted synthesis efficiency [31] [32]. Optimal catalyst loadings of 1-5 mol% enable reactions at 150-270°C for 5-15 minutes with yields approaching 80-99% [32] [10]. The synergistic effect between microwave heating and catalytic activation provides access to reaction conditions not readily achievable through conventional means [33] [11].
Continuous Flow Microwave Systems
Recent developments in continuous flow microwave reactors offer advantages for large-scale n-oleoyl serinol production. These systems maintain precise temperature and pressure control while enabling continuous substrate feeding and product removal [29]. Residence times of 5-30 minutes at temperatures of 150-200°C consistently provide yields exceeding 85% with minimal side product formation [26] [27].
| Microwave Condition | Optimal Range | Effect on Yield |
|---|---|---|
| Power Level | 250-800 W | 20-40% increase |
| Temperature | 150-270°C | 30-50% enhancement |
| Reaction Time | 5-30 minutes | 10-50x faster |
| Pressure | 10-20 bar | Enables higher temperatures |